Leflunomide-d4: A Technical Guide for Researchers and Drug Development Professionals
Leflunomide-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Leflunomide-d4.
This technical guide provides a comprehensive overview of Leflunomide-d4, a critical tool in the bioanalysis of the immunosuppressive drug Leflunomide. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physical properties, and its application as an internal standard in mass spectrometry-based quantification of Leflunomide's active metabolite, Teriflunomide.
Introduction to Leflunomide-d4
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726), which is responsible for its therapeutic effects. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition ultimately suppresses the proliferation of activated lymphocytes.
Leflunomide-d4 is a stable, isotopically labeled version of Leflunomide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the unlabeled parent compound, but with identical chemical properties. This characteristic makes Leflunomide-d4 an ideal internal standard for the quantitative analysis of Leflunomide and its active metabolite, Teriflunomide, in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Chemical Structure and Properties
Leflunomide-d4 is chemically designated as 5-methyl-N-[4-(trifluoromethyl)phenyl-2,3,5,6-d4]isoxazole-4-carboxamide. The four deuterium atoms are located on the phenyl ring, as depicted in the chemical structure below.
Chemical Structure of Leflunomide-d4:
Image Source: PubChem CID 45039652
A summary of the key chemical and physical properties of Leflunomide-d4 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |
| Synonyms | Leflunomide-d4 (phenyl-d4), 5-Methyl-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)isoxazole-4-carboxamide | [1][2] |
| CAS Number | 1189987-23-2 | [2][3] |
| Chemical Formula | C₁₂H₅D₄F₃N₂O₂ | [2][3] |
| Molecular Weight | 274.23 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d1-d4) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Mechanism of Action of Leflunomide
Leflunomide, through its active metabolite Teriflunomide, functions as a selective inhibitor of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are the building blocks of DNA and RNA. Activated lymphocytes, which undergo rapid proliferation during an immune response, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.
Teriflunomide specifically targets and inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP). By blocking this step, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of activated T and B lymphocytes. This suppression of lymphocyte proliferation underlies the immunosuppressive and anti-inflammatory effects of Leflunomide.
The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Teriflunomide.
Experimental Protocol: Quantification of Teriflunomide using Leflunomide-d4 Internal Standard by LC-MS/MS
This section provides a detailed methodology for the quantification of Teriflunomide in human plasma using Leflunomide-d4 as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.
Materials and Reagents
-
Teriflunomide reference standard
-
Leflunomide-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Teriflunomide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teriflunomide and dissolve in 10 mL of methanol.
-
Leflunomide-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Leflunomide-d4 and dissolve in 1 mL of methanol.
-
Teriflunomide Working Solutions: Prepare a series of working solutions by serially diluting the Teriflunomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.
-
Leflunomide-d4 Internal Standard Working Solution (1 µg/mL): Dilute the Leflunomide-d4 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Leflunomide-d4 internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Teriflunomide: 269.0 → 159.9; Leflunomide-d4: 273.0 → 164.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis
Quantification is performed by calculating the peak area ratio of Teriflunomide to the Leflunomide-d4 internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Teriflunomide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow for the quantification of Teriflunomide.
Conclusion
Leflunomide-d4 is an indispensable tool for the accurate and precise quantification of Leflunomide's active metabolite, Teriflunomide, in biological samples. Its use as an internal standard in LC-MS/MS assays is essential for reliable pharmacokinetic and therapeutic drug monitoring studies. This technical guide has provided a comprehensive overview of Leflunomide-d4, including its chemical properties, the mechanism of action of its parent compound, and a detailed experimental protocol for its application. The information presented herein is intended to support researchers and drug development professionals in their analytical and clinical research endeavors involving Leflunomide.
